Anomeric Configuration and Stereochemical Purity: β-Anomer Defined by Four Stereocenters
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) is unambiguously defined as the β-D-ribofuranoside anomer with four specified stereocenters (2R,3R,4R,5R) per IUPAC systematic nomenclature . In contrast, the alternative methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (CAS 64363-77-5) is commercially listed without anomeric specification, representing an undefined anomeric mixture . The defined β-configuration is essential for subsequent stereoselective glycosylations, as studies using 2,3,5-tri-O-benzyl-β-D-ribofuranose as a precursor demonstrate that reaction conditions determine the anomeric outcome, with β-ribofuranosides being stereoselectively synthesized in high yields under specific catalyst systems [1].
| Evidence Dimension | Stereochemical specification (number of defined stereocenters) |
|---|---|
| Target Compound Data | Four defined stereocenters (2R,3R,4R,5R) with unambiguous β-anomeric configuration |
| Comparator Or Baseline | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (CAS 64363-77-5): anomeric configuration not specified; standard purity 95% |
| Quantified Difference | Target compound provides stereochemical certainty; comparator offers undefined anomeric identity |
| Conditions | IUPAC nomenclature and vendor specification documents; β-ribofuranoside synthesis from 2,3,5-tri-O-benzyl-D-ribofuranose |
Why This Matters
For synthetic reproducibility and stereoselective glycosylation outcomes, an unambiguously defined anomeric configuration is a critical procurement criterion that directly impacts downstream reaction yield and stereochemical fidelity.
- [1] Sano, T., & Mukaiyama, T. (1993). An Efficient Method for the Stereoselective Synthesis of β-D- and α-D-Ribofuranosides from 2,3,5-Tri-O-benzyl-D-ribofuranose by the Use of [Catecholato(2-)-O,O']oxotitanium and Trifluoromethanesulfonic Anhydride. Bulletin of the Chemical Society of Japan, 66(4), 1357-1360. View Source
